(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a pyridin-4-yloxy group and a but-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with pyridin-4-ol.
Formation of the But-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the but-2-en-1-one moiety to a butan-1-one moiety.
Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(pyridin-3-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a pyridin-3-yloxy group instead of pyridin-4-yloxy.
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-2-one: Similar structure but with a but-2-en-2-one moiety.
Uniqueness
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a but-2-en-1-one moiety. This combination of structural features may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(3-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-14(17)16-10-3-5-13(11-16)18-12-6-8-15-9-7-12/h2,4,6-9,13H,3,5,10-11H2,1H3/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABXDZYVRJAHD-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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